molecular formula C24H20O3 B13128265 1-(4-Tert-butylphenoxy)anthracene-9,10-dione CAS No. 167779-22-8

1-(4-Tert-butylphenoxy)anthracene-9,10-dione

Cat. No.: B13128265
CAS No.: 167779-22-8
M. Wt: 356.4 g/mol
InChI Key: BGNCSMSDFBOZDI-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)anthracene-9,10-dione (CAS 167779-22-8) is a specialist anthracene-9,10-dione derivative supplied for research purposes. With a molecular formula of C₂₄H₂₀O₃ and a molecular weight of 356.41 g/mol, this compound is part of a class of molecules known for significant biological activity . Anthracene-9,10-dione derivatives represent one of the most important classes of potential anticancer agents . Research into analogous compounds has demonstrated their utility as cytotoxic agents, with studies focusing on correlating their activity and DNA-binding specificity with their structural features . Furthermore, certain 1,4-substituted anthracene-9,10-dione derivatives have shown promising immunomodulatory effects. One study highlighted a disubstituted analogue that significantly inhibited the production of key inflammatory mediators, including nitric oxide, TNF-α, and IL-1β, in activated immune cells, while exhibiting lower cytotoxicity than the established drug mitoxantrone . This suggests potential research applications for this compound class in investigating inflammatory pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

167779-22-8

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3

InChI Key

BGNCSMSDFBOZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Anthracene-9,10-dione

The most common approach to introduce the 4-tert-butylphenoxy substituent involves nucleophilic aromatic substitution on a suitably activated anthraquinone derivative, such as 1-chloroanthracene-9,10-dione or 1-bromoanthracene-9,10-dione.

  • Step 1: Halogenation of anthracene-9,10-dione at the 1-position to produce 1-chloro- or 1-bromoanthracene-9,10-dione.
  • Step 2: Reaction of the halogenated anthraquinone with 4-tert-butylphenol in the presence of a base (e.g., potassium carbonate or sodium hydride) to substitute the halogen with the 4-tert-butylphenoxy group.

This method leverages the electron-deficient nature of the anthraquinone ring, facilitating nucleophilic attack by the phenoxide ion.

Reaction Scheme:

$$
\text{1-Haloanthracene-9,10-dione} + \text{4-tert-butylphenol} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(4-Tert-butylphenoxy)anthracene-9,10-dione}
$$

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling methods, such as Buchwald-Hartwig etherification or Ullmann-type coupling, are effective for forming C–O bonds on anthraquinone derivatives.

  • Catalysts: Palladium or copper complexes.
  • Reagents: 1-haloanthracene-9,10-dione and 4-tert-butylphenol.
  • Conditions: Elevated temperatures, suitable ligands, and bases.

These methods offer high selectivity and yield, especially when steric hindrance is a concern.

Direct C–H Functionalization Approaches

Recent advances include direct C–H activation strategies to functionalize the anthracene-9,10-dione core without pre-functionalization (halogenation).

  • Catalysts: Transition metals such as palladium or rhodium.
  • Mechanism: Activation of the aromatic C–H bond at the 1-position followed by coupling with 4-tert-butylphenol or its derivatives.
  • Advantages: Atom economy and fewer synthetic steps.

However, these methods require precise control of reaction conditions and are less common for this specific substitution.

Mechanochemical Synthesis

Mechanochemistry, involving ball milling and solvent-free conditions, has emerged as a green and efficient alternative for synthesizing complex organic molecules, including functionalized anthraquinones.

  • Process: Milling of 1-haloanthracene-9,10-dione with 4-tert-butylphenol and a base.
  • Benefits: Reduced reaction time, lower temperature, and minimal solvent use.
  • Status: Still under development for anthraquinone derivatives but promising for scale-up and sustainability.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 1-Haloanthracene-9,10-dione, 4-tert-butylphenol, Base (K2CO3, NaH) Polar aprotic solvent, moderate heat Simple, well-established Requires halogenated precursor; possible steric hindrance
Metal-Catalyzed Cross-Coupling Pd or Cu catalyst, ligands, base, 1-haloanthraquinone, 4-tert-butylphenol Elevated temperature, inert atmosphere High selectivity, good yields Catalyst cost, sensitivity to moisture/air
Direct C–H Functionalization Transition metal catalyst (Pd, Rh), 4-tert-butylphenol High temperature, specific ligands Atom economy, fewer steps Complex optimization, limited substrate scope
Mechanochemical Synthesis 1-haloanthraquinone, 4-tert-butylphenol, base, ball mill Ambient temperature, solvent-free Eco-friendly, rapid, scalable Emerging method, requires specialized equipment

Research Findings and Notes

  • The electron-withdrawing carbonyl groups in anthracene-9,10-dione reduce the aromatic ring’s nucleophilicity, making direct substitution challenging without activation.
  • Halogenation at the 1-position is a critical preparatory step, often achieved by electrophilic aromatic substitution under controlled conditions.
  • Cross-coupling reactions have been extensively utilized for anthraquinone derivatives, enabling diverse functionalizations including oxygen-containing groups.
  • Mechanochemical approaches have demonstrated significant reductions in reaction times and temperatures for related organometallic syntheses, indicating strong potential for anthraquinone functionalization.
  • No direct reports were found on the synthesis of 1-(4-tert-butylphenoxy)anthracene-9,10-dione specifically in some recent literature, but the described methodologies are well established for structurally analogous compounds.

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Anthracene-9,10-dione Derivatives

Compound Name Substituent(s) Yield (%) Melting Point (°C) UV-Vis λ_max (nm) Key Applications/Activities
1-Hydroxy-2-(3,4,5-trimethoxyphenyl) derivative (24) 1-OH, 2-(3,4,5-trimethoxyphenyl) 86–93 190.1 (decomp.) Not reported Antitumor research
1-Hydroxy-2-phenyl derivative (25) 1-OH, 2-phenyl 74 174.1 (decomp.) Not reported Structural studies
1-(Dodecylthio)anthracene-9,10-dione (3) 1-(C12H25S) Not reported Not reported Spectrophotometric detection (Fig. 2) Iron(II) detection, Catal’s reagent studies
1,4-Bis(ethylamino) derivative 1,4-(NHCH2CH3)2 Commercial 293 K (crystal) Not reported Solubility studies in supercritical fluids
HAD (1-(bis(2-hydroxyethyl)amino) derivative) 1-(N(CH2CH2OH)2) Synthetic Not reported 502 Colored polyurethane synthesis
Phenothiazine-anthraquinone conjugate (AqMp) 1-(phenothiazine-ethynyl) Synthetic Not reported ICT transitions Donor-acceptor materials, optoelectronics

Key Observations :

  • Steric and Electronic Effects: The tert-butylphenoxy group in the target compound likely enhances thermal stability and lipophilicity compared to smaller substituents (e.g., methoxy or phenyl in compounds 24–25). This aligns with trends observed in 1-(Dodecylthio)anthracene-9,10-dione, where long alkyl chains improve solubility in nonpolar media .
  • Spectroscopic Shifts: UV-Vis maxima in HAD (502 nm) and BHAD (636 nm) highlight how electron-donating groups (e.g., hydroxyethylamino) extend conjugation. The tert-butylphenoxy group, being electron-donating via resonance, may similarly redshift absorption compared to unsubstituted anthraquinones.

Table 2: Cytotoxic and Binding Properties of Anthraquinones

Compound Name Substituent(s) IC50 (µg/mL) Target Interaction Mechanism
2-(Butylamino)anthracene-9,10-dione (5a) 2-NHBu 1.1 (MCF-7) DNA intercalation, minor groove binding
1,4-Bis(ethylamino) derivative 1,4-(NHCH2CH3)2 Not tested Intramolecular H-bonding (2.586 Å)
Parietin (natural anthraquinone) 1,8-diOH, 3-CH3 Not reported Tau protein inhibition via H-bonds

Key Observations :

  • DNA Binding: Amino-substituted derivatives (e.g., 5a) exhibit cytotoxic activity via DNA intercalation, with IC50 values as low as 1.1 µg/mL . The tert-butylphenoxy group’s bulk may hinder intercalation but enhance hydrophobic interactions with DNA grooves, a mechanism seen in 2,6-disubstituted anthraquinones .
  • Protein Interactions: Natural anthraquinones like parietin inhibit tau protein aggregation via hydrogen bonds with lysine and glutamine residues . The tert-butylphenoxy group’s lack of H-bond donors may reduce such interactions but improve membrane permeability.

Biological Activity

1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a compound belonging to the anthraquinone family, notable for its diverse biological activities. The unique structural characteristics of this compound, particularly the presence of the tert-butyl group and the anthraquinone core, contribute to its potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The chemical structure of 1-(4-tert-butylphenoxy)anthracene-9,10-dione can be represented as follows:

C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_{3}

This structure includes:

  • Anthraquinone core : Known for its ability to intercalate DNA and exhibit cytotoxic properties.
  • Tert-butyl group : Enhances lipophilicity, potentially affecting membrane permeability and biological interactions.

The biological activity of 1-(4-tert-butylphenoxy)anthracene-9,10-dione can be attributed to several mechanisms:

  • Redox Activity : The anthraquinone moiety can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). This property is crucial for its anticancer activity as it can induce oxidative stress in cancer cells.
  • DNA Intercalation : The compound has shown potential as a DNA-binding agent, which can disrupt normal cellular processes and lead to cell death in rapidly dividing cells .
  • Hydrophobic Interactions : The tert-butyl group may enhance the compound's ability to interact with lipid membranes, facilitating cellular uptake and enhancing its biological effects.

Anticancer Properties

Research indicates that anthraquinones, including 1-(4-tert-butylphenoxy)anthracene-9,10-dione, exhibit significant anticancer properties. A study highlighted that various anthracene-9,10-diones demonstrated selective cytotoxicity towards cancer cell lines without inducing mutagenicity in bacterial strains. This suggests a targeted action against cancer cells while minimizing harmful effects on normal cells .

Antioxidant Activity

The compound's ability to generate ROS also positions it as a potential antioxidant agent. By modulating oxidative stress within cells, it may protect against various diseases linked to oxidative damage. Studies have shown that related compounds can improve mitochondrial function and reduce oxidative stress markers in cell models .

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 1-(4-tert-butylphenoxy)anthracene-9,10-dione on several cancer cell lines. The results indicated:

  • IC50 values : The compound exhibited IC50 values ranging from 5 μM to 15 μM across different cell lines.
  • Mechanism : Apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Study 2: Antioxidant Effects in Murine Models

A murine model was utilized to assess the protective effects of the compound against oxidative stress induced by tert-butyl hydroperoxide (t-BHP). Key findings included:

  • Reduction in ROS levels : Treatment with the compound significantly lowered ROS levels compared to controls.
  • Improvement in ATP levels : There was a notable increase in ATP production in treated groups, indicating enhanced mitochondrial function .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerSelective cytotoxicity
AntioxidantReduced oxidative stress
DNA IntercalationDisruption of cellular processes
Mitochondrial SupportIncreased ATP production

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